molecular formula C10H19ClN2O2 B2538583 tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2089314-86-1

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Cat. No.: B2538583
CAS No.: 2089314-86-1
M. Wt: 234.72
InChI Key: BXTUVVDLVKBWBN-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . It is a heterocyclic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature between 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with scale-up considerations for yield optimization and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding characteristics are advantageous .

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTUVVDLVKBWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089314-86-1
Record name tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
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